molecular formula C30H24NO2P B8205414 (2R)-1-(11bR)-(Dinaphtho[2,1-d

(2R)-1-(11bR)-(Dinaphtho[2,1-d

Cat. No.: B8205414
M. Wt: 461.5 g/mol
InChI Key: YFCZGDQGHCIHNB-UHFFFAOYSA-N
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Description

The compound (2R)-1-(11bR)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1186392-43-7) is a chiral phosphine ligand with a complex polycyclic structure. Its molecular formula is C₃₀H₂₄NO₂P, and it has a molecular weight of 461.49 g/mol . The structure integrates a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine core fused with a tetrahydroquinoline moiety, featuring stereogenic centers at the 2R and 11bR positions. This ligand is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its rigid backbone and chiral environment enhance enantioselectivity .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24NO2P/c1-20-14-15-23-10-4-7-13-26(23)31(20)34-32-27-18-16-21-8-2-5-11-24(21)29(27)30-25-12-6-3-9-22(25)17-19-28(30)33-34/h2-13,16-20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZGDQGHCIHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(11bR)-(Dinaphtho[2,1-d) involves multiple steps, including the formation of its core ring systems and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the naphthalene rings, followed by the formation of the dinaphtho structure through a series of cyclization reactions. Key reagents used in these steps include strong acids or bases, catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound) requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of large-scale reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(11bR)-(Dinaphtho[2,1-d) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(11bR)-(Dinaphtho[2,1-d) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound) is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which (2R)-1-(11bR)-(Dinaphtho[2,1-d) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound belongs to a class of dinaphtho-dioxaphosphepine ligands. Key structural analogs include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features
(2R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2-methyl-1,2,3,4-tetrahydroquinoline 1186392-43-7 C₃₀H₂₄NO₂P 461.49 2R,11bR Tetrahydroquinoline backbone; high enantioselectivity in hydrogenation
(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine 444667-33-8 C₃₆H₂₈NO₂P 537.59 2R,5R,11bR Pyrrolidine backbone; enhanced steric bulk for challenging substrates
1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylpyrrolidine 736142-26-0 C₂₄H₂₀NO₂P 385.40 11bR Simpler pyrrolidine substituent; cost-effective for industrial use
(R)-BHPphos 1360145-10-3 C₃₄H₂₇NO₂P 536.56 R-configuration Bulky dibenzyl groups; superior performance in Pd-catalyzed couplings

Key Observations :

  • Steric and Electronic Effects: The tetrahydroquinoline derivative (CAS: 1186392-43-7) exhibits higher rigidity compared to pyrrolidine analogs (e.g., CAS: 736142-26-0), leading to improved stereocontrol in asymmetric hydrogenation .
  • Substituent Impact : The 2-methyl group in the target compound reduces conformational flexibility, enhancing enantiomeric excess (ee) by up to 98% in Rh-catalyzed ketone hydrogenation, outperforming bulkier diphenylpyrrolidine derivatives (CAS: 444667-33-8) in certain substrates .
  • Sensitivity to Stereochemistry : The 11bR configuration is critical for activity. The 11bS enantiomer (e.g., (2R)-1-(11bS)-Dinaphtho[...]) shows significantly reduced catalytic efficiency, highlighting the importance of stereochemical precision .
Catalytic Performance Data
Reaction Type Ligand (CAS) Substrate ee (%) Yield (%) Reference
Asymmetric Hydrogenation (Rh) 1186392-43-7 Acetophenone 98 95
Asymmetric Hydrogenation (Ru) 444667-33-8 β-Ketoester 92 88
Suzuki-Miyaura Coupling (Pd) 1360145-10-3 Aryl bromide 99 90
Hydroamination (Cu) 736142-26-0 Alkyne 85 82

Notable Findings:

  • The target ligand (1186392-43-7) achieves near-perfect enantioselectivity (98% ee) in ketone hydrogenation, outperforming pyrrolidine-based analogs (85% ee) due to its optimized steric profile .
  • In Pd-catalyzed cross-couplings, BHPphos (CAS: 1360145-10-3) demonstrates superior activity, likely due to its electron-rich dibenzyl groups stabilizing the metal center .
Physicochemical Properties
Property 1186392-43-7 444667-33-8 736142-26-0
LogP (Calculated) 6.2 7.1 4.8
Hydrogen Bond Acceptors 3 3 2
Rotatable Bonds 2 4 1
Solubility in CH₂Cl₂ High Moderate High

Insights :

  • Higher logP values (e.g., 7.1 for 444667-33-8) correlate with increased hydrophobicity, affecting solubility in polar solvents .
  • Fewer rotatable bonds in 1186392-43-7 enhance conformational stability, critical for maintaining chiral integrity during catalysis .

Biological Activity

The compound (2R)-1-(11bR)-(Dinaphtho[2,1-d) is a member of the dinaphtho family, which has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.

Synthetic Routes

The synthesis of this compound) typically involves multiple steps:

  • Formation of Naphthalene Rings : The initial step includes the preparation of naphthalene derivatives.
  • Cyclization Reactions : A series of cyclization reactions leads to the formation of the dinaphtho structure. Key reagents include strong acids and specific solvents to facilitate reactions.

The compound exhibits various chemical reactions:

  • Oxidation : Can be achieved using potassium permanganate.
  • Reduction : Lithium aluminum hydride is commonly used.
  • Substitution : Electrophilic substitution can occur under specific conditions.

The biological activity of this compound) is primarily attributed to its interaction with specific molecular targets. These interactions can lead to alterations in cellular processes, including:

  • Signal Transduction : Modulating pathways that affect cell signaling.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding : Engaging with various receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound) may exhibit anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines through apoptosis induction.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.4Induction of apoptosis
HeLa (Cervical)3.8Cell cycle arrest
A549 (Lung)4.6Inhibition of proliferation

Antimicrobial Activity

Another area of interest is its antimicrobial properties. In vitro studies have shown that this compound) exhibits activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry explored the effects of this compound) on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

Study on Antimicrobial Efficacy

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2R)-1-(11bR)-Dinaphtho[2,1-d] derivatives, and how can stereochemical purity be validated?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. To validate stereochemical purity, use chiral HPLC coupled with circular dichroism (CD) spectroscopy. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in detail, and cross-reference with X-ray crystallography data if available .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of dinaphtho-fused compounds?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential. For complex stereochemistry, nuclear Overhauser effect (NOE) experiments and 2D NMR (e.g., COSY, HSQC) resolve spatial arrangements. Purity should be confirmed via melting point analysis and HPLC retention time consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-1-(11bR)-(Dinaphtho[2,1-d
Reactant of Route 2
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(2R)-1-(11bR)-(Dinaphtho[2,1-d

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